molecular formula C14H13N3O3 B11998248 Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- CAS No. 36845-09-7

Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro-

Cat. No.: B11998248
CAS No.: 36845-09-7
M. Wt: 271.27 g/mol
InChI Key: BDOZHDJNGDWOLP-UHFFFAOYSA-N
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Description

Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a pyridine ring, which is further substituted with methyl and nitro groups

Preparation Methods

The synthesis of Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dimethyl-2-pyridinecarboxylic acid and 4-nitrobenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Industrial Production: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium on carbon (for reduction), and electrophiles for substitution reactions.

    Major Products: The major products formed from these reactions include amino derivatives, hydroxylamines, and substituted pyridines.

Scientific Research Applications

Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammation and cell proliferation.

    Pathways Involved: It is believed to inhibit the activity of transcription factors such as NF-kB, leading to reduced production of pro-inflammatory cytokines and induction of apoptosis.

Comparison with Similar Compounds

Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- can be compared with other similar compounds:

    Similar Compounds: Examples include N-(4,6-dimethyl-2-pyridinyl)benzamide and 4-amino-N-(4,6-dimethyl-2-pyridinyl)benzamide.

    Uniqueness: The presence of the nitro group in Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- imparts unique chemical and biological properties, distinguishing it from other benzamide derivatives.

Properties

CAS No.

36845-09-7

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C14H13N3O3/c1-9-7-10(2)15-13(8-9)16-14(18)11-3-5-12(6-4-11)17(19)20/h3-8H,1-2H3,(H,15,16,18)

InChI Key

BDOZHDJNGDWOLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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